ABMP (U-25,166) Demonstrates a Slower Onset of Hyporeactivity Compared to Tilorone Hydrochloride, Prolonging Therapeutic Window in Murine Models
In a direct head-to-head comparison in mice, ABMP (U-25,166) induced high levels of serum interferon, but crucially, the development of hyporeactivity (reduced interferon response upon repeated dosing) was significantly slower with ABMP than with tilorone hydrochloride [1]. Specifically, hyporeactivity developed more slowly to U-25,166 and poly(I:C) than to tilorone HCl, and after onset, 5 to 6 days without each inducer were required before normal serum interferon levels could be stimulated [1].
| Evidence Dimension | Hyporeactivity onset kinetics |
|---|---|
| Target Compound Data | Hyporeactivity develops more slowly; 5-6 day washout required to restore interferon response |
| Comparator Or Baseline | Tilorone HCl: hyporeactivity develops more rapidly; same 5-6 day washout required |
| Quantified Difference | Slower onset of hyporeactivity for ABMP (qualitative difference in kinetics) |
| Conditions | Mice, daily injection of interferon inducer |
Why This Matters
The slower onset of hyporeactivity suggests a potentially longer effective treatment window for ABMP in chronic or repeated-dose regimens, an important consideration for researchers designing antiviral or immunomodulatory studies where sustained interferon induction is desired.
- [1] Stringfellow, D. A. (1977). Comparation interferon-inducing and antiviral properties of 2-amino-5-bromo-6-methyl-4-pyrimidinol (U-25,166), tilorone hydrochloride, and polyinosinic-polycytidylic acid. Antimicrobial Agents and Chemotherapy, 11(6), 984-992. View Source
